(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzofuran derivative. Benzofuran is an aromatic organic compound consisting of a benzene ring fused to a furan ring. It’s used as a building block in the synthesis of various pharmaceuticals and organic materials .
Molecular Structure Analysis
The compound contains a benzofuran moiety, a diethylcarbamate group, and a 2-chloro-6-fluorobenzylidene group. The benzofuran moiety consists of a benzene ring fused to a furan ring. The diethylcarbamate group consists of two ethyl groups attached to a carbamate (a compound derived from carbamic acid). The 2-chloro-6-fluorobenzylidene group consists of a benzene ring with a chlorine atom and a fluorine atom attached at the 2nd and 6th positions, respectively .Chemical Reactions Analysis
Benzofuran derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the benzofuran moiety could contribute to its aromaticity and stability .Scientific Research Applications
Synthesis and Biological Activity
- Novel compounds with potential for anti-inflammatory, analgesic, and anticancer activities have been synthesized using various chemical structures, including derivatives of benzofuran and imidazolyl acetic acid. These compounds demonstrate significant biological activities in preclinical models, highlighting the versatility of benzofuran derivatives in medicinal chemistry (Khalifa et al., 2008; Alam et al., 2010).
Chemiluminescence Studies
- The chemiluminescent properties of benzofuran-2(3H)-one derivatives, a related compound, have been explored, providing insights into the reaction mechanisms and potential applications in analytical chemistry (Ciscato et al., 2014).
Pharmacological Evaluations
- Derivatives of benzofuran have been evaluated for their anti-inflammatory and antinociceptive activities. These studies contribute to the understanding of the pharmacological potential of such compounds, potentially leading to the development of new therapeutic agents (Sunder & Maleraju, 2013).
Anticancer and Antimicrobial Activity
- Research on N-benzyl aplysinopsin analogs and thiazolone derivatives has revealed potential anticancer and antimicrobial activities. These findings underscore the importance of chemical modifications to enhance biological efficacy and selectivity against cancer cells and microbial pathogens (Penthala et al., 2011; Pansare et al., 2019).
Actoprotective Effect Studies
- Compounds containing the 2-chloro-6-fluorobenzylidene moiety have been investigated for their actoprotective effects, showing potential in enhancing physical endurance and mitigating fatigue, which could have implications for the development of performance-enhancing substances (Safonov, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO4/c1-3-23(4-2)20(25)26-12-8-9-13-17(10-12)27-18(19(13)24)11-14-15(21)6-5-7-16(14)22/h5-11H,3-4H2,1-2H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBWNGFPBLDGJB-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.